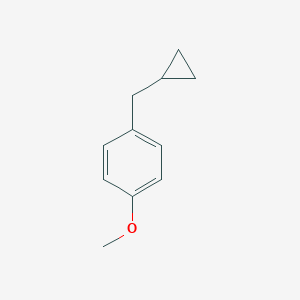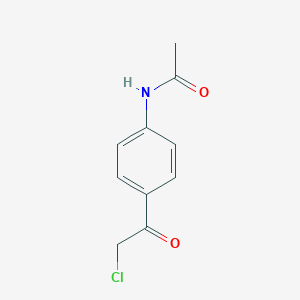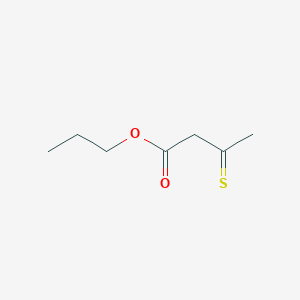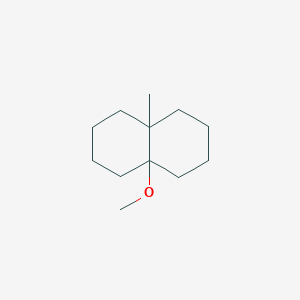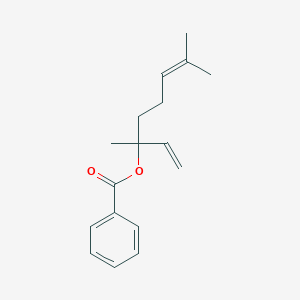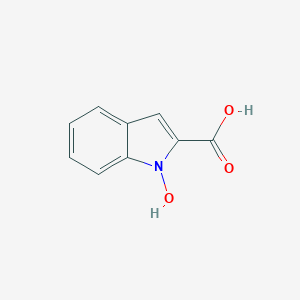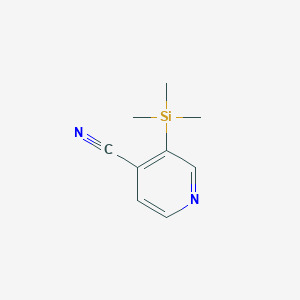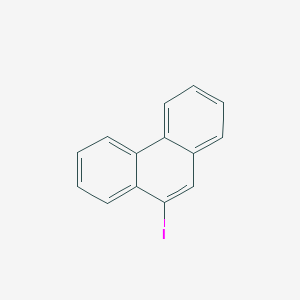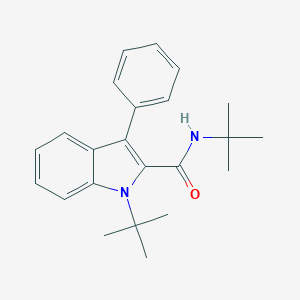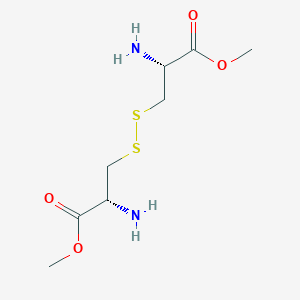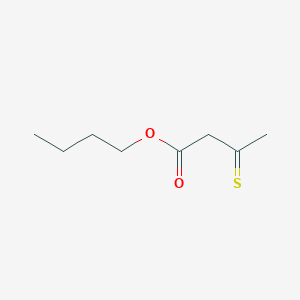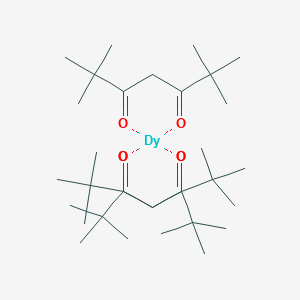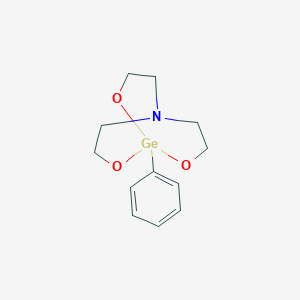
Phenylgermatrane
Descripción general
Descripción
Phenylgermatrane is a type of germatrane, which is a tricyclic organogermanium derivative . It is known for its high toxicity .
Synthesis Analysis
The synthesis of Phenylgermatrane involves the reaction of tetra-alkoxy- or trialkoxy-germatranes with triethanolamine . This reaction occurs under mild conditions in the presence of a catalyst or without a catalyst, giving a yield of 70-90% .Molecular Structure Analysis
Phenylgermatrane has a complex molecular structure. It contains a total of 36 bond(s), 19 non-H bond(s), 6 multiple bond(s), 1 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 3 eight-membered ring(s), and 1 tertiary amine(s) (aliphatic) .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Complexes : Phenylgermatrane is used in the synthesis and characterization of metal complexes. For instance, the reaction of 1-phenylgermatrane with chromium hexacarbonyl forms chromium tricarbonyl complexes, which have been analyzed using NMR spectroscopy, mass spectrometry, and X-ray crystallography (Karlov et al., 2002).
Study of Crystal Structures : Phenylgermatrane derivatives, like thienylgermatranes, have been studied for their crystal structures using X-ray diffraction. This research provides insights into the structural properties of these compounds, such as disorder in the thiophene ring and transannular bond lengths (Lukevics et al., 2007).
Synthesis and Characterization of Derivatives : Different phenylgermatrane derivatives have been synthesized and characterized. This includes studying their molecular structures through NMR spectroscopy and X-ray diffraction, providing valuable information on their chemical properties (Gauchenova et al., 2003).
Psychotropic Properties : Some phenylgermatrane derivatives have been found to possess psychotropic properties. For example, phenylsiloxygermatranes have shown effectiveness in memory enhancement, with one derivative inhibiting retrogradal amnesia by 80% (Lukevics et al., 1992).
Toxicity Reduction : Introduction of certain groups in phenylgermatrane derivatives, like in E-β-Styrylgermatrane, has been found to significantly lower the toxicity of these compounds (Ignatovich et al., 2000).
Molecular Structure Studies : Studies on the molecular structure of phenylgermatrane and its derivatives, such as tolylgermatranes, provide insights into the effects of substituents on the coordination of the germanium atom in these compounds (Lukevics et al., 1999).
Safety And Hazards
Propiedades
IUPAC Name |
1-phenyl-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17GeNO3/c1-2-4-12(5-3-1)13-15-9-6-14(7-10-16-13)8-11-17-13/h1-5H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVPQSWYVLAQLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CO[Ge]2(OCCN1CCO2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17GeNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylgermatrane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2,4-Triazine, 3,5-bis[(trimethylsilyl)oxy]-](/img/structure/B92873.png)
